Enhanced Reactivity for Suzuki-Miyaura Cross-Coupling Compared to Chloro Analog
2-Bromo-5-methoxy-4-nitropyridine is known to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a critical step for constructing complex biaryl structures . While quantitative yield data for this specific compound is not available in the primary literature, it is a class-level inference that the bromine atom at the 2-position of a pyridine ring is significantly more reactive than the chlorine atom found in the direct analog 2-Chloro-5-methoxy-4-nitropyridine (CAS 1805667-69-9) [1]. In related systems, the use of a bromo-heteroarene over a chloro-heteroarene can improve cross-coupling yields by 20-50% due to the lower bond dissociation energy of the C-Br bond [2].
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Reactive under standard Suzuki-Miyaura conditions (qualitative) |
| Comparator Or Baseline | 2-Chloro-5-methoxy-4-nitropyridine (expected to be less reactive) |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Typical Suzuki-Miyaura conditions (Pd catalyst, base, solvent) |
Why This Matters
Procuring the brominated compound over the chlorinated analog can lead to higher synthetic efficiency and yield, reducing overall project costs and time.
- [1] PubChem. 2-Chloro-5-methoxy-4-nitropyridine (CID 53400091). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53400091 (Accessed: 2026-04-23). View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176-4211. View Source
